molecular formula C23H18N2O5 B2411202 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1206987-56-5

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2411202
CAS No.: 1206987-56-5
M. Wt: 402.406
InChI Key: MBYVISMPQRKSKR-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water .


Molecular Structure Analysis

The molecular formula of this compound is C21H16N2O3. The structure is derived from dibenzo[b,f][1,4]oxazepine, with additional functional groups attached to the core structure .


Chemical Reactions Analysis

The compound is a derivative of dibenzo[b,f][1,4]oxazepine and is synthesized through a series of chemical reactions . The exact reactions and conditions would depend on the specific synthesis protocol used.

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of related compounds emphasizes innovative synthetic strategies and methodologies. For instance, a study by Gabriele et al. (2006) highlighted a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This method demonstrated significant stereoselectivity, with the Z isomers being preferentially or exclusively formed, a characteristic important for the development of pharmaceuticals (Gabriele et al., 2006).

Pharmacological Potential

The pharmacological exploration of dibenzo[b,f][1,4]oxazepin derivatives has also been a focus, with research into benzoxepine-1,2,3-triazole hybrids for potential antibacterial and anticancer properties. Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids that exhibited promising activity against Gram-negative bacteria, such as Escherichia coli, and showed cytotoxicity against lung and colon cancer cell lines, indicating the potential for these compounds to be developed into new therapeutic agents (Kuntala et al., 2015).

Mechanism of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in the treatment of various central nervous system disorders.

Properties

IUPAC Name

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-13-21(30-20-9-5-4-8-19(20)28-13)23(27)24-14-10-11-17-15(12-14)22(26)25-16-6-2-3-7-18(16)29-17/h2-13,21H,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVISMPQRKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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